(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide
(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide
Brand Name:
Vulcanchem
CAS No.:
168916-68-5
VCID:
VC0071700
InChI:
InChI=1S/C33H54N14O6/c1-18(2)13-26(47-30(52)23(5-3-11-41-32(36)37)44-28(50)22(34)15-20-16-40-17-43-20)31(53)45-24(6-4-12-42-33(38)39)29(51)46-25(27(35)49)14-19-7-9-21(48)10-8-19/h7-10,16-18,22-26,48H,3-6,11-15,34H2,1-2H3,(H2,35,49)(H,40,43)(H,44,50)(H,45,53)(H,46,51)(H,47,52)(H4,36,37,41)(H4,38,39,42)/t22-,23-,24-,25-,26-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N
Molecular Formula:
C33H54N14O6
Molecular Weight:
742.9 g/mol
(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide
CAS No.: 168916-68-5
Main Products
VCID: VC0071700
Molecular Formula: C33H54N14O6
Molecular Weight: 742.9 g/mol
CAS No. | 168916-68-5 |
---|---|
Product Name | (2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide |
Molecular Formula | C33H54N14O6 |
Molecular Weight | 742.9 g/mol |
IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide |
Standard InChI | InChI=1S/C33H54N14O6/c1-18(2)13-26(47-30(52)23(5-3-11-41-32(36)37)44-28(50)22(34)15-20-16-40-17-43-20)31(53)45-24(6-4-12-42-33(38)39)29(51)46-25(27(35)49)14-19-7-9-21(48)10-8-19/h7-10,16-18,22-26,48H,3-6,11-15,34H2,1-2H3,(H2,35,49)(H,40,43)(H,44,50)(H,45,53)(H,46,51)(H,47,52)(H4,36,37,41)(H4,38,39,42)/t22-,23-,24-,25-,26-/m0/s1 |
Standard InChIKey | IVILZDFWVWZRQG-LROMGURASA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)N |
SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N |
Sequence | HRLRY |
PubChem Compound | 10372859 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume